Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate

PROTAC linker design Lipophilicity optimization CNS drug discovery

Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate (CAS 1870131-28-4) is a bifunctional small-molecule building block defined by a central gem-dimethylpropanoate ester core linked via a secondary amine to a free piperidine ring. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol and a calculated XLogP3 of 1.2, placing it in a moderately polar chemical space distinct from its bulkier ester analogs.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1870131-28-4
Cat. No. B2551764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate
CAS1870131-28-4
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(CNC1CCNCC1)C(=O)OC
InChIInChI=1S/C11H22N2O2/c1-11(2,10(14)15-3)8-13-9-4-6-12-7-5-9/h9,12-13H,4-8H2,1-3H3
InChIKeyFOKXSBQVBFMAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate: Structural & Physicochemical Baseline for Procurement


Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate (CAS 1870131-28-4) is a bifunctional small-molecule building block defined by a central gem-dimethylpropanoate ester core linked via a secondary amine to a free piperidine ring [1]. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol and a calculated XLogP3 of 1.2, placing it in a moderately polar chemical space distinct from its bulkier ester analogs [1]. The compound exists as a non-chiral, achiral scaffold with zero defined stereocenters, simplifying analytical characterization and eliminating enantiomeric purity concerns during procurement [1]. The free secondary amine and unmethylated piperidine NH provide two hydrogen-bond-donor sites and four acceptor sites, offering dual-point conjugation potential critical for linker chemistry in targeted protein degradation (PROTAC) and bioconjugate design [1].

Why Generic Substitution of Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate Carries Quantifiable Risk


In-class substitution of methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate with its closest ester analogs—the ethyl ester (CAS 2639455-02-8), the tert-butyl ester (CAS 2639409-77-9), or the free carboxylic acid (CAS 2361634-40-2)—fundamentally alters the physicochemical profile and synthetic utility of the resulting molecule [1]. Even a single methylene-unit change in the ester moiety shifts computed lipophilicity (XLogP3) by up to 1.0 log unit and increases molecular weight by 6.5–19.6%, directly impacting membrane permeability, solubility, and PROTAC linker length optimization [1][2]. The methyl ester’s orthogonal reactivity profile—resistant to hydrogenolytic and acidic Boc-deprotection conditions that cleave tert-butyl esters—makes it the preferred choice when synthetic sequences require selective ester retention during piperidine NH deprotection [3]. Absent quantitative evidence of functional equivalence in the specific assay or synthetic context, off-the-shelf substitution risks altering biological activity, synthetic yield, and reproducibility [3].

Quantitative Differentiation Evidence: Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate vs. Closest Analogs


Ester Lipophilicity Tuning: XLogP3 Differentiation Across Methyl, Ethyl, and tert-Butyl Analogs

The methyl ester target compound (XLogP3 = 1.2) exhibits the lowest computed lipophilicity among the three ester variants, making it the most polar and potentially most soluble analog. The ethyl ester (XLogP3 = 1.6) adds 0.4 log units of lipophilicity, while the tert-butyl ester (XLogP3 = 2.2) increases lipophilicity by a full 1.0 log unit relative to the methyl ester [1][2]. In PROTAC linker design, where excessive lipophilicity correlates with poor pharmacokinetic profiles and promiscuous binding, the methyl ester's lower logP offers a measurably superior starting point for maintaining drug-like properties during ternary complex optimization [3].

PROTAC linker design Lipophilicity optimization CNS drug discovery

Synthetic Orthogonality: Methyl Ester Stability Under Acidic and Hydrogenolytic Deprotection Conditions

The methyl ester group is stable under the acidic conditions (TFA, HCl/dioxane) and hydrogenolytic conditions (H₂, Pd/C) routinely used for Boc and Cbz deprotection of the piperidine NH [1]. In contrast, the tert-butyl ester analog undergoes rapid cleavage under identical acidic conditions, releasing isobutylene and the free carboxylic acid, while benzyl esters are cleaved under hydrogenolysis [2]. This orthogonality enables synthetic sequences where the piperidine NH is deprotected and functionalized first while retaining the intact methyl ester for subsequent hydrolysis, amidation, or reduction steps—a capability not achievable with the tert-butyl ester in a single-pot or sequential deprotection strategy without additional protecting group manipulation .

Orthogonal protecting group strategy PROTAC synthesis Peptide coupling

Molecular Weight Minimization: MW Reduction of up to 19.6% vs. tert-Butyl Ester Analog

The target methyl ester (MW = 214.30 g/mol) is the lowest molecular weight ester in the homologous series. The ethyl ester adds 14.03 g/mol (MW = 228.33 g/mol, +6.5%), while the tert-butyl ester adds 42.08 g/mol (MW = 256.38 g/mol, +19.6%) [1][2]. In fragment-based drug discovery and PROTAC linker design, lower molecular weight correlates with higher ligand efficiency and improved permeability, making the methyl ester the most attractive starting point when minimizing molecular bulk is a primary design criterion [3]. The free carboxylic acid analog (MW = 200.28 g/mol) is lighter but lacks the ester's orthogonal reactivity and membrane permeability characteristics .

Fragment-based drug discovery Linker efficiency Rule of Three compliance

Hydrogen Bond Donor Count and Conjugation Potential: Dual NH Functionality for Bifunctional Linker Design

The target compound contains exactly two hydrogen bond donor sites (the secondary amine NH and the piperidine NH) and four hydrogen bond acceptor sites (ester carbonyl oxygen, ester ether oxygen, secondary amine nitrogen, piperidine nitrogen) [1]. This dual-donor architecture distinguishes it from N-methylated analogs such as methyl 3-(methyl(piperidin-4-yl)amino)propanoate, which lose one H-bond donor capacity and alter conformational flexibility at the amine linkage . The free piperidine NH serves as a primary conjugation handle for E3 ligase ligand attachment, while the secondary amine linkage to the gem-dimethyl core provides a structurally rigid, sterically hindered connection that reduces linker entropy and may favor productive ternary complex formation in PROTAC applications [2].

PROTAC ternary complex Bifunctional conjugates Hydrogen bond interactions

Rotatable Bond Count and Conformational Pre-organization: 5 Rotatable Bonds for Balanced Flexibility

The target compound possesses exactly 5 rotatable bonds, a value that balances sufficient conformational sampling for induced-fit ternary complex formation with enough rigidity to minimize the entropic penalty upon binding [1]. This places it at a favorable midpoint in linker flexibility: more flexible PEG-based linkers (typically 8–15+ rotatable bonds) increase conformational entropy, while fully rigid linkers (1–2 rotatable bonds) may fail to accommodate the E3 ligase–target protein distance requirements [2][3]. The gem-dimethyl group adjacent to the ester further restricts backbone rotation through steric hindrance, providing a degree of conformational pre-organization not present in linear amino-ester linkers lacking this substitution pattern.

Linker conformational entropy PROTAC design Ternary complex stabilization

Topological Polar Surface Area: 50.4 Ų TPSA Enables Blood-Brain Barrier Penetration Potential

The target methyl ester and its ethyl and tert-butyl analogs share an identical computed topological polar surface area (TPSA) of 50.4 Ų, well below the widely accepted 90 Ų threshold for favorable blood-brain barrier (BBB) penetration [1][2]. This TPSA value, combined with its XLogP3 of 1.2, places the methyl ester in a CNS-accessible chemical space—a property retained regardless of ester choice [3]. However, the methyl ester's lower molecular weight (214.30 vs. 256.38 g/mol for tert-butyl) and lower XLogP3 (1.2 vs. 2.2) together produce a more favorable composite CNS MPO score, making it the preferred choice for CNS-targeted degrader or inhibitor programs where passive BBB permeability is a critical design parameter [3].

CNS drug discovery BBB permeability Physicochemical property optimization

High-Value Application Scenarios for Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Low Lipophilicity and Orthogonal Deprotection Compatibility

In PROTAC programs where the target degrader must remain below a calculated logP threshold to maintain oral bioavailability, the methyl ester's XLogP3 of 1.2 provides a 0.4–1.0 log unit advantage over ethyl (XLogP3 = 1.6) and tert-butyl (XLogP3 = 2.2) analogs [1]. The methyl ester's stability under TFA-mediated Boc deprotection of the piperidine NH enables a streamlined synthetic route: deprotect the piperidine, conjugate the E3 ligase ligand, then hydrolyze the methyl ester to the free acid for target-protein ligand attachment—all without protecting group manipulation at the ester [2].

Fragment-Based Drug Discovery (FBDD) and Low-Molecular-Weight Scaffold Optimization

With a molecular weight of 214.30 g/mol—the lowest among the ester analogs and only 14 g/mol above the free acid—the methyl ester meets Rule of Three (Ro3) criteria for fragment libraries (MW ≤ 300) while retaining the ester's membrane permeability advantages over the charged carboxylate [1]. Its 5 rotatable bonds and gem-dimethyl conformational constraint provide a well-defined 3D pharmacophore for fragment growing and merging strategies, particularly in kinase and protease inhibitor programs [2].

CNS-Targeted Bifunctional Degrader or Inhibitor Synthesis

The compound's TPSA of 50.4 Ų falls well below the 90 Ų BBB permeability threshold, and its combination of low MW (214.30) and moderate XLogP3 (1.2) produces a favorable CNS MPO desirability score [1]. For CNS-targeted PROTACs—a rapidly emerging field where passive permeability is non-negotiable—the methyl ester offers the most favorable composite physicochemical profile among the ester series, making it the rational first-choice building block for CNS degrader library construction [2].

Sequential Bifunctional Conjugation via Dual NH Handles

The presence of two chemically distinct amine NH groups (secondary amine linker NH and free piperidine NH) enables sequential, chemoselective conjugation without protecting group crossover [1]. The piperidine NH can be selectively acylated, sulfonylated, or reductively aminated in the presence of the more sterically hindered secondary amine, allowing stepwise attachment of two different payloads—a key requirement in antibody-drug conjugate (ADC) linker-payload assembly and heterobifunctional probe synthesis [2].

Quote Request

Request a Quote for Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.